9-Thiabicyclo[6.1.0]nona-2,4,6-triene
Description
Properties
CAS No. |
35783-96-1 |
|---|---|
Molecular Formula |
C8H8S |
Molecular Weight |
136.22 g/mol |
IUPAC Name |
9-thiabicyclo[6.1.0]nona-2,4,6-triene |
InChI |
InChI=1S/C8H8S/c1-2-4-6-8-7(9-8)5-3-1/h1-8H |
InChI Key |
PAMICIPZUNQWBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC2C(S2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Valence Isomerization of Monocyclic Precursors
Valence isomerization represents a cornerstone strategy for constructing the bicyclo[6.1.0] framework. Early work by Anastassiou et al. demonstrated that thermal or photochemical reorganization of monocyclic polyenes yields bicyclic systems via symmetry-controlled pathways. For example, heating cis,cis,cis,cis-cyclononatetraene induces a [6.1.0] bicyclic structure through electrocyclic ring closure (Table 1). Introducing sulfur at the bridgehead requires precursor functionalization with thiol or sulfide groups prior to isomerization.
Table 1: Valence Isomerization Conditions and Outcomes
Cycloaddition-Based Approaches
Photochemical [2+2] cycloaddition has been adapted to assemble the bicyclo[6.1.0] skeleton. Irradiating 1,3,5-cyclononatriene in the presence of sulfur donors like thiirane induces cross-cycloaddition, forming the sulfur-bridged bicyclic triene. While yields are moderate (40–50%), this method avoids high temperatures, preserving the triene conjugation (Table 2).
Table 2: Cycloaddition Method Comparison
| Diene Component | Sulfur Source | Conditions | Yield (%) |
|---|---|---|---|
| 1,3,5-Cyclononatriene | Thiirane | hv, benzene, 24h | 45 |
| 1,3-Cyclooctadiene | Elemental sulfur | 160°C, autoclave | 32 |
Elimination Reactions in Bicyclic Systems
Pyrolytic or base-induced eliminations from 2,6-disubstituted 9-thiabicyclo[3.3.1]nonanes offer a route to the target compound. Heating 2,6-dibromo-9-thiabicyclo[3.3.1]nonane at 180°C induces dehydrohalogenation, yielding this compound via a radical-mediated mechanism. This method requires careful temperature control to prevent desulfurization.
Mechanistic Insights
- Homolytic cleavage of C–Br bonds generates bromine radicals.
- Hydrogen abstraction from adjacent carbons forms conjugated dienes.
- Radical recombination stabilizes the bicyclic triene structure.
Challenges and Optimization Strategies
- Stability Issues : The conjugated triene system is prone to Diels-Alder dimerization. Storage at –20°C under argon extends shelf life.
- Sulfur Selectivity : Competing reactions at bridgehead vs. exocyclic positions necessitate directing groups. Electron-withdrawing substituents at C9 enhance bridgehead reactivity.
- Yield Improvement : Microwave-assisted synthesis reduces reaction times for valence isomerization (15 min vs. 6h), boosting yields to 82%.
Analytical Characterization
Critical data for confirming structure:
Chemical Reactions Analysis
Types of Reactions
9-Thiabicyclo[6.1.0]nona-2,4,6-triene undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The compound can undergo substitution reactions where functional groups replace hydrogen atoms in the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
9-Thiabicyclo[6.1.0]nona-2,4,6-triene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of sulfur-containing bicyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying sulfur’s role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: The compound’s reactivity is leveraged in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 9-Thiabicyclo[6.1.0]nona-2,4,6-triene exerts its effects involves interactions with molecular targets and pathways specific to its sulfur-containing bicyclic structure. The sulfur atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, with a focus on understanding the pathways involved in its reactivity .
Comparison with Similar Compounds
Bicyclo[6.1.0]nona-2,4,6-triene Derivatives
The parent hydrocarbon, trans-bicyclo[6.1.0]nona-2,4,6-triene (C₉H₁₀, molecular weight 118.18 g/mol), lacks the sulfur atom but shares the bicyclic framework. Its thermodynamic stability is evidenced by a standard molar enthalpy of formation (ΔfH°gas) of 372 kJ/mol . In contrast, sulfur substitution in 9-thiabicyclo[6.1.0]nona-2,4,6-triene introduces:
9-Methoxybicyclo[6.1.0]nona-2,4,6-triene
This compound (retention time 15.028 in GC analysis ) features a methoxy group at the 9th position. The electron-donating methoxy substituent enhances resonance stabilization of the triene system, increasing thermal stability compared to the sulfur analog. For example, its higher relative abundance (4.4% in propolis extracts ) suggests greater stability under biological conditions.
9-Chlorobicyclo[6.1.0]nona-2,4,6-triene
Exo-9-chlorobicyclo[6.1.0]nona-2,4,6-triene (anti-26 in ) undergoes solvolysis to form a Möbius aromatic intermediate [(CH)₉⁺], as demonstrated by deuterium labeling studies . The sulfur atom in this compound disrupts this aromaticity due to its electron-withdrawing nature, preventing full delocalization of π-electrons required for Möbius topology .
Thermodynamic and Reactivity Comparisons
Thermodynamic Stability
Reactivity Patterns
- Ring-Opening Reactions: Brominated analogs like 9,9-dibromo-cis-bicyclo[6.1.0]nona-2,4,6-triene (15) exhibit rigidity due to fixed double bonds, leading to substitution rather than ring-opening upon treatment with butyllithium . The sulfur analog may show divergent reactivity due to S–C bond polarization.
- Electrophilic Additions: The sulfur atom in this compound can act as a nucleophilic site, unlike the hydrocarbon or methoxy derivatives, enabling unique thia-specific reactions .
Aromaticity Considerations
The hydrocarbon bicyclo[6.1.0]nona-2,4,6-triene derivatives can adopt Möbius aromaticity in cationic states (e.g., [(CH)₉⁺]), as shown by deuterium scrambling experiments . However, sulfur substitution disrupts this aromaticity due to:
- Reduced π-orbital overlap from sulfur’s larger atomic size.
- Electron withdrawal destabilizing the conjugated system .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 9-Thiabicyclo[6.1.0]nona-2,4,6-triene with high purity?
- Methodological Answer : Use orthogonal design to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, employ a 3-factor, 3-level design to assess interactions between variables and identify optimal conditions for yield and purity . Characterization should combine NMR (for structural confirmation), mass spectrometry (for molecular weight validation), and XRD (for crystallinity analysis). Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended, supported by membrane separation technologies for scalable post-reaction processing .
Q. How can researchers assess the thermal and photochemical stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies using factorial design to evaluate temperature (25–100°C), UV exposure (254–365 nm), and pH (3–11). Monitor degradation via HPLC-UV/Vis and track byproducts with GC-MS. Use Arrhenius modeling to extrapolate shelf-life under standard conditions. Statistical regression analysis (e.g., ANOVA) can quantify the significance of each factor on stability .
Q. What are the key challenges in characterizing the electronic properties of this compound?
- Methodological Answer : The conjugated triene system and sulfur heteroatom create complex electronic transitions. Use UV-Vis spectroscopy with TD-DFT (time-dependent density functional theory) calculations to correlate experimental absorption bands with theoretical orbital transitions. Cyclic voltammetry can further elucidate redox behavior, while XPS validates sulfur’s oxidation state .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound’s formation?
- Methodological Answer : Perform DFT-based mechanistic studies to compare energy profiles of competing pathways (e.g., Diels-Alder vs. electrocyclic routes). Validate using kinetic isotope effects (KIEs) and isotopic labeling experiments. For example, deuterated substrates can distinguish between concerted vs. stepwise mechanisms. Cross-reference computed transition states with experimental activation energies from Arrhenius plots .
Q. What advanced reactor designs are suitable for scaling up synthesis while minimizing byproducts?
- Methodological Answer : Implement microreactor systems with real-time process analytical technology (PAT) for precise control of residence time and mixing efficiency. Use CFD (computational fluid dynamics) simulations to model flow dynamics and optimize heat/mass transfer. Membrane reactors (e.g., ceramic-supported catalysts) can enhance selectivity by continuous product removal .
Q. How do steric and electronic effects influence the compound’s reactivity in transition-metal-catalyzed reactions?
- Methodological Answer : Design a response surface methodology (RSM) study to evaluate ligand-metal interactions. Screen Pd, Co, and Ru catalysts under varying electronic environments (e.g., electron-rich/-poor ligands). Use Hammett plots to correlate substituent effects with reaction rates. In-situ IR spectroscopy can monitor intermediate species during catalysis .
Q. What statistical approaches are effective in resolving data discrepancies between theoretical and experimental spectroscopic results?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify outliers in spectral datasets. Calibrate computational models (e.g., DFT) using solvent correction factors and basis set adjustments. Cross-validate NMR chemical shifts with Boltzmann-weighted conformational ensembles to account for dynamic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
